Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate
CAS No.: 1423757-79-2
Cat. No.: VC2726917
Molecular Formula: C7H7Cl2N3O2
Molecular Weight: 236.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1423757-79-2 |
---|---|
Molecular Formula | C7H7Cl2N3O2 |
Molecular Weight | 236.05 g/mol |
IUPAC Name | methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate |
Standard InChI | InChI=1S/C7H7Cl2N3O2/c1-10-5-3(8)4(6(13)14-2)11-7(9)12-5/h1-2H3,(H,10,11,12) |
Standard InChI Key | ZYVWLVPPFQRKJO-UHFFFAOYSA-N |
SMILES | CNC1=NC(=NC(=C1Cl)C(=O)OC)Cl |
Canonical SMILES | CNC1=NC(=NC(=C1Cl)C(=O)OC)Cl |
Introduction
Structural Characteristics and Chemical Properties
Physical and Chemical Properties
While specific experimental data for Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate is limited in the available literature, its properties can be extrapolated based on structural analysis and comparison with similar pyrimidine derivatives. The following table presents the estimated physical and chemical properties:
Property | Estimated Value | Basis for Estimation |
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Physical State | Crystalline solid | Typical for substituted pyrimidines |
Color | White to off-white | Common for pure organic heterocycles |
Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., ethyl acetate, methanol) | Based on functional groups present and polarity |
Stability | Stable under normal conditions; Sensitive to strong oxidizing agents | Derived from similar pyrimidine derivatives |
Reactivity Sites | C-2 (chloro), C-5 (chloro), C-6 (methylamino), C-4 (carboxylate) | Structure-based assessment |
Structural Comparison with Related Compounds
To better understand the unique features of Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate, a comparison with structurally related compounds is valuable:
Synthesis Methods and Reactions
Representative Synthesis of Related Compounds
The synthesis of the related compound methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate involves the following key steps:
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Preparation of a solution containing 2,6-dichloro-5-methoxy-pyrimidine-4-carbaldehyde (50 g, 0.24 mol) in methanol (1 L) and water (60 mL)
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Addition of sodium bicarbonate (400 g) to the solution
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Dropwise addition of a 2 M solution of bromine (192 g, 1.2 mol) in methanol/water (600 mL, 9:1) over 45 minutes at 0°C with stirring
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Continued stirring at 0°C for 1 hour, followed by room temperature stirring for 4 hours
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Pouring the reaction mixture onto a mixture of crushed ice, sodium bisulfite, and sodium chloride
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Extraction with ethyl acetate, drying, and solvent evaporation to obtain the final product with 87% yield
A modified version of this approach could potentially be applied to synthesize Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate, with additional steps to introduce the methylamino group at position 6 through selective nucleophilic aromatic substitution.
Reactivity Profile
The reactivity of Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate is dictated by its functional groups:
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Chlorine substituents (positions 2 and 5): Susceptible to nucleophilic aromatic substitution reactions
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Methylamino group (position 6): Can participate in N-alkylation, N-acylation, and hydrogen bonding
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Methyl carboxylate group (position 4): Amenable to transesterification, hydrolysis, and reduction reactions
Applications and Research Significance
Medicinal Chemistry Applications
Substituted pyrimidines have extensive applications in medicinal chemistry due to their structural similarity to naturally occurring nucleobases. The specific substitution pattern in Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate suggests several potential pharmaceutical applications:
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As a building block for compounds with potential anti-cancer, antiviral, or antimicrobial activities
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As a scaffold for kinase inhibitor development
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For structure-activity relationship studies in drug discovery programs
Synthetic Utility
The multiple functional groups present in Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate make it a versatile synthetic intermediate:
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The two chlorine atoms provide sites for sequential functionalization through selective nucleophilic aromatic substitution
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The methyl carboxylate group offers opportunities for various transformations to amides, acids, or reduced derivatives
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The methylamino group can serve as a handle for further derivatization or as a hydrogen bond donor/acceptor in final compounds
Comparison with Other Pyrimidine Derivatives
Various substituted pyrimidines are commercially available and find applications in research and development. The Avantor catalog lists multiple related compounds including:
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4,5-Dichloro-2-methylpyrimidine (98%)
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4,5-Dichloro-6-methylpyrimidin-2-amine (95%)
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4,5-Dichloro-6-methylpyrimidine (95%)
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2,4-Dichloro-5-methylpyrimidine (98%)
Each of these compounds has distinct reactivity profiles and applications based on their substitution patterns, demonstrating the diversity and utility of this class of compounds.
Future Research Directions
Structure-Activity Relationship Studies
Further research on Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate could focus on developing a library of derivatives with systematic variations to establish structure-activity relationships in biological systems. This could involve modifications at the chlorine positions, alterations to the methylamino group, or transformations of the ester functionality.
Detailed Characterization Studies
Comprehensive characterization of Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate through advanced analytical techniques would provide valuable data for researchers. This could include:
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Complete NMR spectroscopic analysis (1H, 13C, 15N)
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Single crystal X-ray diffraction studies
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Detailed mass spectrometry analysis
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Computational studies of electronic properties and reactivity
Novel Synthetic Applications
Exploring the utility of Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate as a building block for more complex molecules represents another promising research direction. This could involve developing selective functionalization methods that exploit the different reactivities of the functional groups present in the molecule.
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